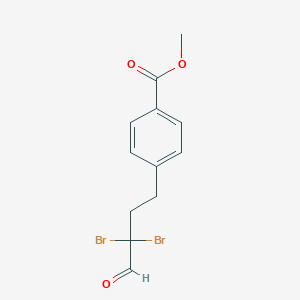
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,3-dibromo-4-oxobutyl)benzoate typically involves the bromination of 4-oxobutylbenzoic acid methyl ester. The reaction conditions often include the use of bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Scientific Research Applications
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3,3-dibromo-4-oxobutyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the carbonyl group in the compound play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking the substrate binding and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxobutyl)benzoic acid methyl ester: This compound is similar in structure but lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3,5-dibromo-4-hydroxybenzoate: This compound has a similar brominated structure but with a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
3,4-bis(dibromomethyl)benzoic acid: This compound has a similar brominated benzoic acid structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of two bromine atoms and a carbonyl group makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Properties
CAS No. |
1320346-37-9 |
|---|---|
Molecular Formula |
C12H12Br2O3 |
Molecular Weight |
364.03 g/mol |
IUPAC Name |
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate |
InChI |
InChI=1S/C12H12Br2O3/c1-17-11(16)10-4-2-9(3-5-10)6-7-12(13,14)8-15/h2-5,8H,6-7H2,1H3 |
InChI Key |
XRSVBWZFOWXIJT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)(Br)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















